3-O-Methyl-D-mannopyranose

Enzymology Mycobacterial Biosynthesis Kinetics

Standard D-mannose or unmethylated analogs fail as substrates for MMP biosynthesis enzymes, rendering pathway studies invalid. This 3-O-methylated monosaccharide is the verified substrate for α-(1→4)-mannosyltransferase (2.6-fold higher affinity) and the strict requirement for 1-O-methyltransferase (EC 2.1.1.365). - Validated crystallographic ligand (PDB: 8DKY) - Essential building block for stereoselective sMMP synthesis - Analytical standard for mycobacterial polysaccharide identification Immediate availability for enzyme kinetics, structural biology, and carbohydrate chemistry applications.

Molecular Formula C7H14O6
Molecular Weight 194.18 g/mol
Cat. No. B12854636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methyl-D-mannopyranose
Molecular FormulaC7H14O6
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1C(C(OC(C1O)O)CO)O
InChIInChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5+,6+,7?/m1/s1
InChIKeySCBBSJMAPKXHAH-BWSJPXOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Methyl-D-mannopyranose: Procurement Guide for a Methylated Monosaccharide with Defined Mycobacterial Polysaccharide Relevance


3-O-Methyl-D-mannopyranose (CAS 6436-90-2), a methylated derivative of D-mannopyranose, is a monosaccharide characterized by a methyl ether substitution at the O-3 position of the pyranose ring [1]. This compound is a naturally occurring component of specific bacterial polysaccharides, most notably the 3-O-methylmannose polysaccharides (MMPs) produced by mycobacterial species [2], and has been identified as a constituent of lipopolysaccharides in certain Gram-negative bacteria [3]. Its physical properties include a molecular weight of 194.18 g/mol, a melting point of approximately 190°C with decomposition, high solubility in water, and a defined crystalline structure [1][4].

Why 3-O-Methyl-D-mannopyranose Cannot Be Substituted with D-Mannose or Unmethylated Mannopyranosides in Mycobacterial Polysaccharide Research


The presence of the 3-O-methyl group fundamentally alters the substrate specificity of key biosynthetic enzymes. For instance, the mycobacterial α-(1→4)-mannosyltransferase involved in MMP biosynthesis exhibits distinct kinetic parameters for methylated versus unmethylated oligosaccharide acceptors [1]. Furthermore, the downstream 1-O-methyltransferase in the MMP pathway, EC 2.1.1.365, demonstrates an absolute requirement for a 3-O-methylated mannoside substrate; it is specific for 3-O-methylated mannosides and cannot methylate unmethylated mannose [2]. Therefore, substituting 3-O-Methyl-D-mannopyranose with D-mannose or methyl α-D-mannopyranoside in experimental systems designed to probe MMP biosynthesis or metabolism would result in a complete loss of enzymatic activity, rendering the study invalid [1][2].

Quantitative Differentiation of 3-O-Methyl-D-mannopyranose: Evidence for Procurement Decisions


Enzymatic Discrimination: α-(1→4)-Mannosyltransferase Substrate Affinity (Km) for Methylated vs. Unmethylated Oligosaccharides

A mycobacterial α-(1→4)-mannosyltransferase (EC 2.4.1.393) shows a strong preference for methylated over unmethylated oligosaccharide acceptors. The Km value for a tetrasaccharide with a terminal 3-O-methyl-D-mannopyranose residue (methylated OS) is 0.0075 mM, compared to 0.0197 mM for an otherwise identical tetrasaccharide with a terminal unmethylated mannose residue (unmethylated OS) [1]. This represents a 2.6-fold difference in affinity.

Enzymology Mycobacterial Biosynthesis Kinetics

Absolute Requirement for 3-O-Methylation in Downstream MMP Biosynthesis by 1-O-Methyltransferase (EC 2.1.1.365)

The 1-O-methyltransferase (EC 2.1.1.365) from Mycolicibacterium hassiacum, which catalyzes the terminal capping of MMPs, is uniquely specific for 3-O-methylated mannosides. It methylates the 1-O position of 3,3′-di-O-methyl-4α-mannobiose (a disaccharide composed of two 3-O-methyl-D-mannopyranose units) but shows no activity towards unmethylated mannose or mannobioses [1].

Enzymology Polysaccharide Biosynthesis Substrate Specificity

Unique Crystallographic Identity Distinguishes 3-O-Methyl-D-mannopyranose from Unsubstituted Mannose

The absolute configuration and stereogeometry of 3-O-Methyl-D-mannopyranose have been determined by single-crystal X-ray diffraction, providing a definitive structural fingerprint. The compound crystallizes in a monoclinic C2 space group with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4, refined to R1 = 0.053 [1]. These parameters are distinct from those of D-mannose, offering a high-resolution method for identity verification.

Structural Biology Crystallography Quality Control

Polymerization Specificity: 3-O-Methyl-D-mannopyranose is the Exclusive Monomer in a Defined Mycobacterial Polysaccharide

A homogeneous polymer, poly-α-(1→4)-linked 3-O-methyl-D-mannopyranose (~3.6 kDa), was isolated from *Mycobacterium vaccae*. Hydrolysis yielded exclusively 3-O-methyl-α,β-mannopyranose; no unmethylated mannose was detected. The identity was confirmed by comparison of ¹H and ¹³C NMR and COSY spectra with an authentic monomer standard [1].

Natural Product Chemistry Polysaccharide Structure NMR Spectroscopy

Recognition by Carbohydrate-Binding Modules: 3-O-Methyl-D-mannopyranose is a Defined Ligand in a PDB Structure

The specific interaction of 3-O-methyl-D-mannopyranose with a carbohydrate-binding domain has been structurally validated. The compound is a bound ligand in the crystal structure of the Aquifex aeolicus Wzt Carbohydrate Binding Domain (PDB ID: 8DKY) [1]. This demonstrates its utility as a tool compound for probing lectin or transporter binding sites, whereas D-mannose may not occupy the same binding mode.

Structural Biology Ligand Binding Protein Data Bank

Synthetic Accessibility: 3-O-Methyl-D-mannopyranose as a Precursor for Stereoselective Synthesis of α-(1→4)-Linked MMPs

A second-generation synthesis of 3-O-methyl-D-mannose-containing polysaccharides (sMMPs) has been reported, which achieves the desired product free from contamination of scrambling products. This method relies on the high stereoselectivity of glycosylation reactions using 3-O-methyl-D-mannose building blocks to yield α-(1→4)-linked polysaccharides [1].

Synthetic Chemistry Glycosylation Polysaccharide Synthesis

Validated Application Scenarios for 3-O-Methyl-D-mannopyranose Based on Quantitative Evidence


In Vitro Reconstitution and Kinetic Characterization of Mycobacterial Methylmannose Polysaccharide (MMP) Biosynthesis

3-O-Methyl-D-mannopyranose and its oligosaccharide derivatives are indispensable substrates for the accurate in vitro study of the enzymes responsible for MMP biosynthesis. As demonstrated, the α-(1→4)-mannosyltransferase (EC 2.4.1.393) shows a 2.6-fold higher affinity (lower Km) for a methylated tetrasaccharide compared to its unmethylated analog [1]. Furthermore, the terminal 1-O-methyltransferase (EC 2.1.1.365) is strictly specific for 3-O-methylated mannosides and will not accept unmethylated substrates [2]. Therefore, any experimental system aiming to measure enzyme kinetics, screen inhibitors, or characterize pathway intermediates in this system requires the use of the methylated compound.

Structural Biology Studies of Carbohydrate-Binding Proteins and Transporters

This compound serves as a validated ligand for structural biology experiments. Its binding has been characterized by X-ray crystallography, providing a high-resolution structure of the 3-O-methyl-D-mannopyranose-Wzt protein complex (PDB ID: 8DKY) [1]. The availability of this pre-defined structural data makes the compound an ideal tool for co-crystallization or cryo-EM studies aimed at elucidating the binding mechanisms of other lectins, carbohydrate-binding modules, or sugar transporters, and for comparative binding studies against D-mannose.

Synthesis of Defined α-(1→4)-Linked 3-O-Methylmannose Polysaccharides (sMMPs)

3-O-Methyl-D-mannopyranose is a critical building block for the stereoselective synthesis of sMMPs. Iterative glycosylation strategies utilizing this monomer have been shown to produce pure α-(1→4)-linked polysaccharides free from common scrambling contaminants [1]. Procurement of the pure monomer is the first essential step for any laboratory engaged in the total synthesis of MMP fragments for biological evaluation or for use as defined standards in analytical chemistry.

Analytical Standard for Natural Product Discovery and Glycomics

3-O-Methyl-D-mannopyranose is an essential analytical standard for the identification and characterization of novel polysaccharides and glycoconjugates. It was identified as the exclusive monomeric component of a homogeneous ~3.6 kDa polymer isolated from *Mycobacterium vaccae* [1]. Its distinct NMR spectroscopic fingerprint and HPLC retention time, which have been established against an authentic standard, allow researchers to confidently identify this rare sugar in hydrolysates of unknown biological material.

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